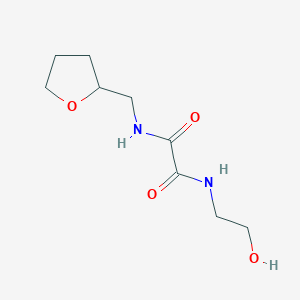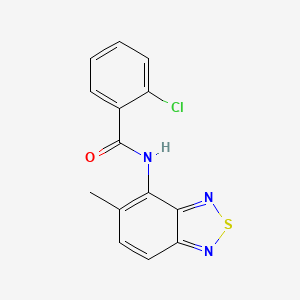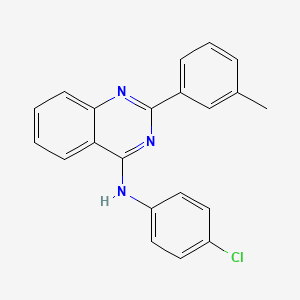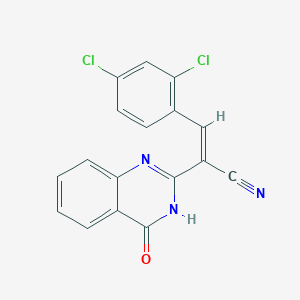![molecular formula C15H11N3S2 B11647717 3-(Benzylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11647717.png)
3-(Benzylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that combines the structural features of triazole and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The fusion of these two moieties results in a unique scaffold that can interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylsulfanyl-1,2,4-triazole with benzothiazole derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. Large-scale production would likely involve similar reaction conditions with adjustments for scalability, such as continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazolo[3,4-b][1,3]benzothiazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its pharmacological effects. For example, it has been shown to inhibit enzymes like PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways, respectively . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine
Uniqueness
Compared to these similar compounds, 3-(Benzylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole stands out due to its benzylsulfanyl group, which enhances its ability to interact with biological targets. This unique structural feature contributes to its diverse pharmacological activities and makes it a valuable scaffold for drug development.
Properties
Molecular Formula |
C15H11N3S2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-benzylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C15H11N3S2/c1-2-6-11(7-3-1)10-19-14-16-17-15-18(14)12-8-4-5-9-13(12)20-15/h1-9H,10H2 |
InChI Key |
HPIWWGFHNDQKLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-5-imino-6-[4-(1-phenylethoxy)benzylidene]-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647637.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11647647.png)
![3-(5-bromothiophen-2-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11647652.png)

![2-Cyano-N'-[(E)-[3-methoxy-4-(prop-2-YN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11647658.png)

![2-(3,4-Dimethoxyphenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11647666.png)
![[(4-{5,11-Bis[(4-methylphenyl)sulfonyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocin-13-yl}phenyl)sulfanyl]acetic acid](/img/structure/B11647671.png)
![N-{3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B11647683.png)
![Ethyl 7-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11647698.png)

![2-(2-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B11647706.png)

![2-[(4-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11647723.png)
